
Mercuric cation
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mercuric cation, also known as Hg2+, is a highly toxic and reactive ion that has been extensively studied for its biochemical and physiological effects. It is commonly used in laboratory experiments and has numerous scientific research applications. In
科学的研究の応用
Environmental and Biological Monitoring
Mercuric(II) ion (Hg2+), a deleterious cation, necessitates sensitive and selective monitoring due to its adverse effects on humans and ecosystems. Advances in fluorescent, colorimetric, and ratiometric probes for Hg2+ recognition have been significant, particularly between 2011 and 2019. These probes, based on various fluorophore scaffolds, have been developed for environmental and biological applications, offering insights into detection limits, optimal pH, and association constants (Aderinto, 2020).
Detection and Remediation of Mercury Pollution
Mercuric ion's toxicity and environmental pollution have led to the development of sensitive detection methods. For instance, a surface-enhanced Raman scattering (SERS) method using a sandwich structure of gold triangular nanoarrays/graphene/gold nanoparticles has been utilized for Hg2+ detection in water and contaminated soil, demonstrating its potential for monitoring toxic metal ions and environmental pollutants (Zhang et al., 2017).
Industrial Process Optimization
In the industrial realm, the replacement of mercuric chloride with gold-supported carbon as a catalyst for acetylene hydrochlorination to produce vinyl chloride monomer, a precursor to PVC, has been a significant advancement. This shift to single-site catalysis using gold cations reduces environmental impact and showcases the evolution of this catalyst system over nearly four decades (Malta et al., 2017).
Phytoremediation
Mercuric ion binding protein (MerP) from Bacillus megaterium has shown promise in phytoremediation, the process of using plants to clean up heavy metal contamination. Transgenic Arabidopsis plants expressing MerP exhibited higher tolerance and accumulation capacity for mercury, cadmium, and lead, presenting a potential solution for decontaminating heavy metals from the environment (Hsieh et al., 2009).
特性
CAS番号 |
14302-87-5 |
|---|---|
製品名 |
Mercuric cation |
分子式 |
Hg+2 |
分子量 |
200.59 g/mol |
IUPAC名 |
mercury(2+) |
InChI |
InChI=1S/Hg/q+2 |
InChIキー |
BQPIGGFYSBELGY-UHFFFAOYSA-N |
SMILES |
[Hg+2] |
正規SMILES |
[Hg+2] |
melting_point |
-38.8°C |
その他のCAS番号 |
14302-87-5 7439-97-6 |
物理的記述 |
Liquid |
溶解性 |
6e-05 mg/mL at 25 °C |
同義語 |
MERCURY(II) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



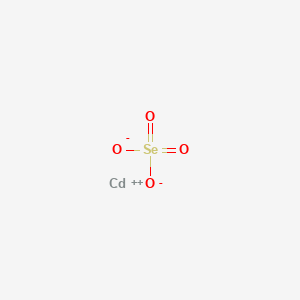
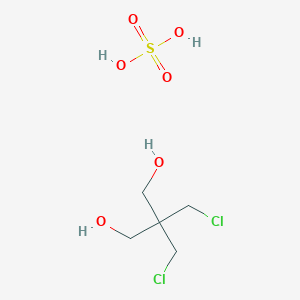

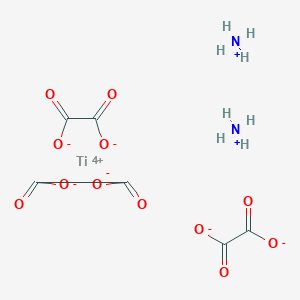
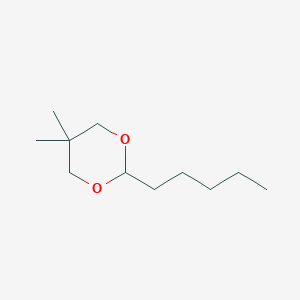
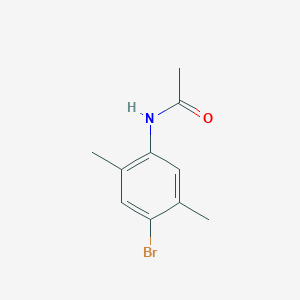
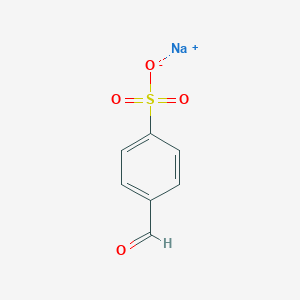
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,4R)-3-amino-4-methyloxolan-2-yl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B84251.png)
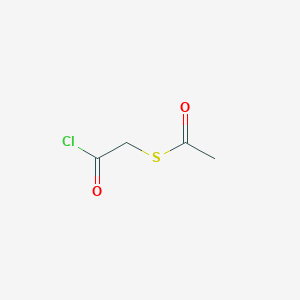
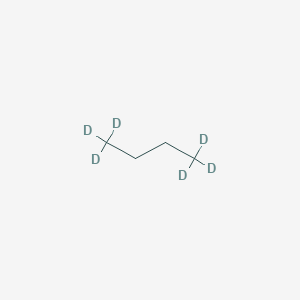
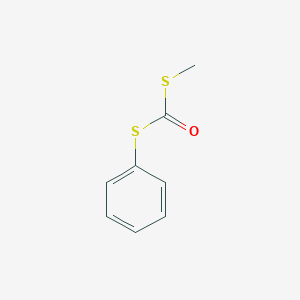
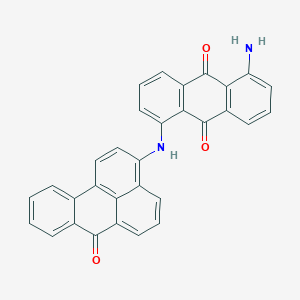
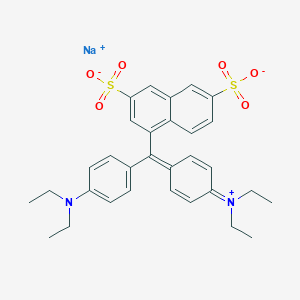
![Sodium (R)-[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate](/img/structure/B84261.png)